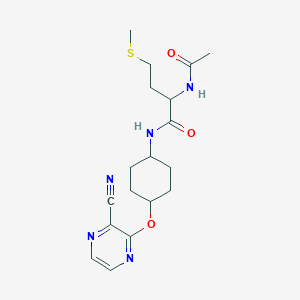

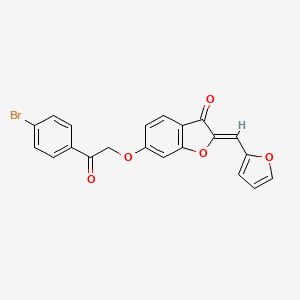

![molecular formula C7H12N2O2 B2828020 hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one CAS No. 908066-25-1](/img/structure/B2828020.png)

hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one is a heterocyclic compound that features a unique structure combining pyrazine and oxazine rings

Mecanismo De Acción

Target of Action

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one, also known as Tadalafil , is a highly potent and selective inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation .

Mode of Action

Tadalafil works by inhibiting the PDE5 enzyme, thereby increasing the levels of cGMP . This leads to relaxation of smooth muscle cells, dilation of blood vessels, and increased blood flow . This mechanism is particularly effective in the corpus cavernosum of the penis, leading to erections in response to sexual stimulation .

Biochemical Pathways

The primary biochemical pathway affected by Tadalafil is the nitric oxide (NO)/cGMP pathway . In this pathway, sexual stimulation leads to the release of NO, which stimulates the production of cGMP. The cGMP then triggers smooth muscle relaxation and vasodilation . By inhibiting PDE5, Tadalafil prevents the breakdown of cGMP, enhancing and prolonging its effects .

Pharmacokinetics

It is known that tadalafil has a long half-life, allowing for once-daily dosing and a longer window of opportunity for sexual activity . It is absorbed in the gastrointestinal tract and metabolized in the liver .

Result of Action

The primary result of Tadalafil’s action is the facilitation of erections in response to sexual stimulation . By enhancing the effects of cGMP, it promotes smooth muscle relaxation and vasodilation, leading to increased blood flow to the penis . This makes it an effective treatment for erectile dysfunction .

Action Environment

The efficacy and stability of Tadalafil can be influenced by various environmental factors. For instance, food can delay its absorption, and liver or kidney disease can affect its metabolism . Additionally, the use of certain other medications can interact with Tadalafil, potentially affecting its action .

Análisis Bioquímico

Biochemical Properties

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one is known to interact with various enzymes and proteins. It is identified as a neurokinin receptor antagonist , indicating that it can bind to these receptors and inhibit their function. The nature of these interactions is typically characterized by the compound’s ability to bind to the active site of the enzyme or protein, thereby modulating its activity .

Cellular Effects

In terms of cellular effects, this compound has been found to influence various cellular processes. It is used for research in schizophrenia , suggesting that it may have significant effects on cell signaling pathways, gene expression, and cellular metabolism within neural cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with neurokinin receptors . By binding to these receptors, it can inhibit their activity and induce changes in gene expression and cellular signaling. This can lead to alterations in cellular function, particularly in neural cells .

Metabolic Pathways

Given its known interactions with neurokinin receptors , it is likely involved in pathways related to neural signaling and function.

Subcellular Localization

Given its known interactions with neurokinin receptors , it is likely localized to areas of the cell where these receptors are present, such as the cell membrane.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides, which can be achieved under mild, catalyst-free conditions . This reaction yields various 1,2-dihydroquinolines and 2,3-dihydropyrroles with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Análisis De Reacciones Químicas

Types of Reactions

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one can undergo various chemical reactions, including:

Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms, which can change the compound’s reactivity.

Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur ylides for cyclization reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The conditions for these reactions are generally mild, often conducted at room temperature or slightly elevated temperatures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.

Aplicaciones Científicas De Investigación

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Industry: The compound’s properties make it suitable for use in material science, including the development of new polymers and other advanced materials.

Comparación Con Compuestos Similares

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one can be compared with other similar compounds, such as:

Elinzanetant: A neurokinin/tachykinin receptor antagonist with a similar structure and mechanism of action.

Dioxino[2,3-b]pyrazine-based compounds: These compounds share structural similarities and are used in similar applications, such as organic light-emitting diodes (OLEDs).

The uniqueness of this compound lies in its specific combination of pyrazine and oxazine rings, which imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.

Propiedades

IUPAC Name |

1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c10-7-5-11-4-6-3-8-1-2-9(6)7/h6,8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCWTJKARNZOLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)COCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

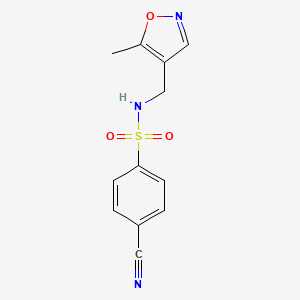

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2827943.png)

![12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2827944.png)

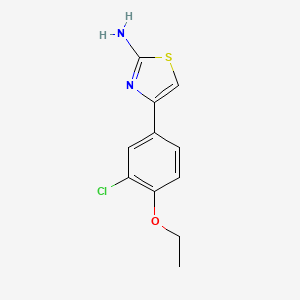

![5-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2827946.png)

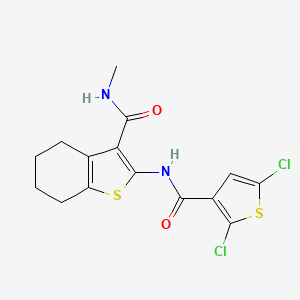

![2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2827950.png)

![5-(2-chloro-6-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2827954.png)

![2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2827957.png)

![N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)

![1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2827959.png)